molecular formula C27H30O16 B1601809 Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside CAS No. 143016-74-4

Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside

Cat. No.: B1601809
CAS No.: 143016-74-4
M. Wt: 610.5 g/mol
InChI Key: DFNXNCCYQRPZMD-UHFFFAOYSA-N
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Description

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside is a flavonoid glycoside, a type of compound that is commonly found in various plants. It is a derivative of quercetin, a well-known flavonoid, and is characterized by the attachment of a glucose and rhamnose sugar moiety to the quercetin molecule. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and hepatoprotective properties .

Scientific Research Applications

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside has a wide range of scientific research applications, including:

Future Directions

Given its diverse applications in scientific research, future studies could further explore its antioxidant properties, potential therapeutic benefits, and role in combating chronic diseases. Additionally, more research could be done to improve the synthesis methodology and to further understand its molecular structure .

Biochemical Analysis

Biochemical Properties

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside interacts with various enzymes, proteins, and other biomolecules. It has been synthesized using two uridine diphosphate-dependent glycosyltransferases (UGTs) in Escherichia coli . The sugar moiety attached to the flavonoid modulates its biological activities .

Cellular Effects

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside has shown protective effects against H2O2-induced oxidative damage in SH-SY5Y human neuronal cells by reducing lipid peroxidation . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside is involved in metabolic pathways, including interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer the sugar moiety to the quercetin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glycoside .

Industrial Production Methods

Industrial production of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can produce the glycosyltransferases required for the glycosylation process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside include other quercetin glycosides, such as:

Uniqueness

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The presence of both glucose and rhamnose moieties enhances its potential health benefits and makes it a valuable compound for various applications .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNXNCCYQRPZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143016-74-4
Record name Quercetin 3-(2-glucosylrhamnoside)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Reactant of Route 2
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Reactant of Route 3
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Reactant of Route 4
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Reactant of Route 5
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Reactant of Route 6
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside

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